N-(3-Bromo-4-chlorophenyl)-3-furamide
Description
N-(3-Bromo-4-chlorophenyl)-3-furamide is a halogenated aromatic amide featuring a furan-3-carboxamide core linked to a 3-bromo-4-chlorophenyl substituent. The bromine and chlorine substituents on the phenyl ring enhance its electrophilicity and may influence binding interactions in biological systems or polymerization processes.
Properties
CAS No. |
515813-03-3 |
|---|---|
Molecular Formula |
C11H7BrClNO2 |
Molecular Weight |
300.53 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)furan-3-carboxamide |
InChI |
InChI=1S/C11H7BrClNO2/c12-9-5-8(1-2-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |
InChI Key |
JGPXDCIFKDCCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=COC=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
Structural Differences :
- Core : Phthalimide (a bicyclic structure with two carbonyl groups) vs. furan carboxamide.
- Substituents : A single chlorine atom on the phthalimide vs. bromine and chlorine on the phenyl ring of the target compound.
Functional Implications :
- Applications: Phthalimides are widely used as monomers for polyimides (high-performance polymers) due to their thermal stability . In contrast, the target compound’s furan amide structure may prioritize solubility and bioavailability, making it more suited for pharmaceutical applications.
- Reactivity : The electron-withdrawing phthalimide carbonyl groups enhance polymerization reactivity, whereas the furan’s oxygen could participate in hydrogen bonding, influencing biological target interactions.
Data Comparison :
| Property | 3-Chloro-N-phenyl-phthalimide | N-(3-Bromo-4-chlorophenyl)-3-furamide |
|---|---|---|
| Molecular Weight (g/mol) | ~257.5 | ~290.5 (estimated) |
| Key Functional Groups | Phthalimide, Cl | Furan, amide, Br, Cl |
| Potential Applications | Polymer synthesis | Drug discovery, agrochemicals |
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide ()
Structural Differences :
- Functional Group : Sulfonamide vs. carboxamide.
- Substituents : Methoxy (electron-donating) at the 4-position vs. chlorine (electron-withdrawing) in the target compound.
Functional Implications :
- Solubility : Sulfonamides generally exhibit higher water solubility due to their acidic NH group, whereas carboxamides like the target compound may require formulation aids for bioavailability.
- Bioactivity : Sulfonamides are classic antimicrobial agents, but the target’s bromine and chlorine substituents could enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Data Comparison :
Furopyridine Carboxamide ()
Structural Differences :
- Core : Furo[2,3-b]pyridine (fused furan-pyridine) vs. simple furan-3-carboxamide.
- Substituents : Fluorophenyl and pyrimidine groups vs. bromo-chlorophenyl in the target.
Functional Implications :
Data Comparison :
| Property | Furopyridine Carboxamide | This compound |
|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | ~290.5 |
| Heterocycle Complexity | Fused ring system | Simple furan |
| Likely Targets | Kinases, GPCRs | Enzymes, receptors with halogen-binding pockets |
Research Findings and Limitations
- Pharmacological Potential: The target’s halogenated aromatic system is reminiscent of kinase inhibitors (e.g., imatinib), suggesting possible anticancer applications.
- Material Science: Unlike the phthalimide in , the target’s furan amide lacks the rigidity for high-temperature polymer applications but may serve as a monomer for specialty coatings.
- Synthetic Challenges : The bromine and chlorine substituents may complicate purification, as seen in sulfonamide intermediates (), where halogenated aromatics often require chromatographic separation .
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